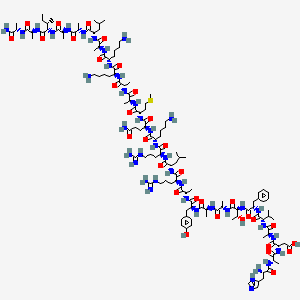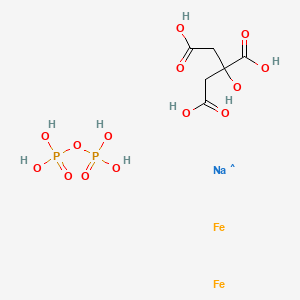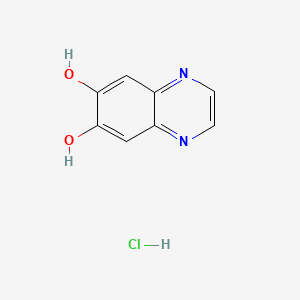
CID 57369957
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural features, which include multiple chiral centers and a stable nitroxide radical. These properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Nitroxide Radical: The nitroxide radical is introduced via oxidation of the corresponding hydroxylamine derivative using an oxidizing agent such as sodium hypochlorite.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution techniques to obtain the desired (3S,4S) and (3R,4R) enantiomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale chromatographic systems for chiral resolution. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be further oxidized to form oxoammonium salts.
Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxoammonium Salts: Formed from oxidation reactions.
Hydroxylamine Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stable radical properties.
作用機序
The mechanism of action of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing oxidative damage. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage and disease.
類似化合物との比較
Similar Compounds
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-(3S,4S)-tetramethylpiperidine-3-carboxylic Acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A related nitroxide radical with similar antioxidant properties but lacking the amino and carboxylic acid groups.
Uniqueness
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is unique due to its combination of chiral centers, stable nitroxide radical, and functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C10H19N2O3 |
|---|---|
分子量 |
215.27 g/mol |
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14) |
InChIキー |
WMLWKMCEFYZLTC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)


![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

